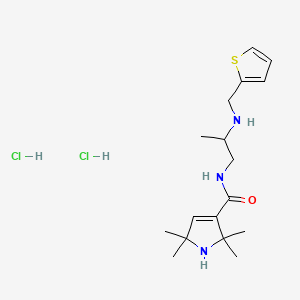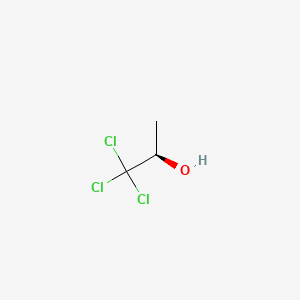
Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- is a complex organic compound that belongs to the class of furobenzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- typically involves multiple steps, including the formation of the furobenzopyran core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological activities, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Psoralens: Known for their photoreactive properties and use in phototherapy.
Coumarins: Widely studied for their anticoagulant and anti-inflammatory properties.
Uniqueness
Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- stands out due to its unique combination of functional groups and potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
特性
CAS番号 |
130919-40-3 |
|---|---|
分子式 |
C21H26N2O7 |
分子量 |
418.4 g/mol |
IUPAC名 |
2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-7-methyl-5-oxofuro[3,2-g]chromen-9-yl]oxypropanamide |
InChI |
InChI=1S/C21H26N2O7/c1-10(2)23-8-13(24)9-28-17-14-5-6-27-18(14)20(30-12(4)21(22)26)19-16(17)15(25)7-11(3)29-19/h5-7,10,12-13,23-24H,8-9H2,1-4H3,(H2,22,26) |
InChIキー |
IKQDBMDVVAYHMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2=C(C3=C(C(=C2O1)OC(C)C(=O)N)OC=C3)OCC(CNC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12716621.png)




![[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate](/img/structure/B12716642.png)





